molecular formula C22H19N3O2S2 B11265251 N-methyl-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide

N-methyl-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide

Cat. No.: B11265251
M. Wt: 421.5 g/mol
InChI Key: JABWYWDKYNCEBF-UHFFFAOYSA-N
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Description

N-METHYL-2-({3-METHYL-4-OXO-7-PHENYL-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-PHENYLACETAMIDE is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a thienopyrimidine core, makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-METHYL-2-({3-METHYL-4-OXO-7-PHENYL-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-PHENYLACETAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the thienopyrimidine core: This is achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the phenyl groups: This step involves the use of phenylating agents to introduce phenyl groups at the desired positions.

    Sulfur incorporation: The sulfur atom is introduced through a thiolation reaction, which is crucial for the biological activity of the compound.

    Final modifications:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N-METHYL-2-({3-METHYL-4-OXO-7-PHENYL-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-PHENYLACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and thienopyrimidine moieties.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-METHYL-2-({3-METHYL-4-OXO-7-PHENYL-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-PHENYLACETAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying thienopyrimidine chemistry.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Due to its potential therapeutic properties, it is investigated for its use in treating various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-METHYL-2-({3-METHYL-4-OXO-7-PHENYL-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-PHENYLACETAMIDE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include enzyme inhibition and receptor antagonism.

Comparison with Similar Compounds

N-METHYL-2-({3-METHYL-4-OXO-7-PHENYL-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-PHENYLACETAMIDE can be compared with other thienopyrimidine derivatives, such as:

    2-Amino-4-phenylthieno[3,2-d]pyrimidine: Similar core structure but different functional groups.

    4-Oxo-3-phenylthieno[3,2-d]pyrimidine: Lacks the N-methyl and N-phenylacetamide groups.

    7-Phenylthieno[3,2-d]pyrimidine-4-one: Similar core but different substitution pattern.

The uniqueness of N-METHYL-2-({3-METHYL-4-OXO-7-PHENYL-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-PHENYLACETAMIDE lies in its specific substitution pattern and the presence of both N-methyl and N-phenylacetamide groups, which contribute to its distinct biological and chemical properties.

Properties

Molecular Formula

C22H19N3O2S2

Molecular Weight

421.5 g/mol

IUPAC Name

N-methyl-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-phenylacetamide

InChI

InChI=1S/C22H19N3O2S2/c1-24(16-11-7-4-8-12-16)18(26)14-29-22-23-19-17(15-9-5-3-6-10-15)13-28-20(19)21(27)25(22)2/h3-13H,14H2,1-2H3

InChI Key

JABWYWDKYNCEBF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)N(C)C4=CC=CC=C4

Origin of Product

United States

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